1-aminoethylphosphinic acid 1-aminoethylphosphinic acid
Brand Name: Vulcanchem
CAS No.: 74333-44-1
VCID: VC13680901
InChI: InChI=1S/C2H8NO2P/c1-2(3)6(4)5/h2,6H,3H2,1H3,(H,4,5)
SMILES: CC(N)P(=O)O
Molecular Formula: C2H8NO2P
Molecular Weight: 109.06 g/mol

1-aminoethylphosphinic acid

CAS No.: 74333-44-1

Cat. No.: VC13680901

Molecular Formula: C2H8NO2P

Molecular Weight: 109.06 g/mol

* For research use only. Not for human or veterinary use.

1-aminoethylphosphinic acid - 74333-44-1

Specification

CAS No. 74333-44-1
Molecular Formula C2H8NO2P
Molecular Weight 109.06 g/mol
IUPAC Name 1-aminoethylphosphinic acid
Standard InChI InChI=1S/C2H8NO2P/c1-2(3)6(4)5/h2,6H,3H2,1H3,(H,4,5)
Standard InChI Key TVKUNRSARHGLNB-UHFFFAOYSA-N
SMILES CC(N)P(=O)O
Canonical SMILES CC(N)P(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-Aminoethylphosphinic acid (C₂H₈NO₂P) features a chiral center at the ethyl-bound carbon, with the phosphinic acid group (-PO(OH)) directly attached to the aminoethyl backbone. The (1R)-configuration is biologically active, as demonstrated in its enantioselective binding to pyridoxal 5'-phosphate (PLP)-dependent enzymes .

Key structural data:

  • Molecular weight: 109.06 g/mol

  • IUPAC name: 1-aminoethylphosphinic acid

  • SMILES: CC(N)P(=O)O

  • InChIKey: TVKUNRSARHGLNB-UHFFFAOYSA-N

Stereochemical Considerations

The (1R)-enantiomer exhibits superior inhibitory activity compared to its (1S)-counterpart. For instance, in Bacillus stearothermophilus alanine racemase, the (1R)-form binds irreversibly via a Schiff base intermediate with PLP, while the (1S)-enantiomer shows negligible activity . This stereodependence underscores the importance of chiral synthesis in pharmaceutical applications.

Synthesis and Derivative Development

Synthetic Routes

The compound is typically synthesized through nucleophilic substitution reactions. A patented method involves reacting 1-chloroethylphosphinic acid with ammonia under controlled conditions :
ClCH2CH2PO(OH)2+NH3H2NCH2CH2PO(OH)2+HCl\text{ClCH}_2\text{CH}_2\text{PO(OH)}_2 + \text{NH}_3 \rightarrow \text{H}_2\text{NCH}_2\text{CH}_2\text{PO(OH)}_2 + \text{HCl}
Yields exceed 70% when using aqueous ammonia at 60°C .

Derivatives and Modifications

Phosphinic acid derivatives are engineered to enhance bioavailability and target specificity. Notable examples include:

  • Peptidomimetics: L-Ala(P)-D-Ala(P) dipeptides, which mimic bacterial cell wall precursors, inhibiting UDP-N-acetylmuramoyl-L-alanine ligase .

  • Carboxyethyl analogs: Introduced to improve water solubility, critical for in vivo applications .

Biological Activity and Mechanism of Action

Enzyme Inhibition

1-Aminoethylphosphinic acid is a potent inhibitor of PLP-dependent enzymes:

EnzymeOrganismInhibition Constant (Kᵢ)Mechanism
Alanine racemaseBacillus stearothermophilus0.8 µMIrreversible Schiff base formation
Penicillin acylaseEscherichia coli12 µMCompetitive inhibition

The compound’s phosphinic group mimics the tetrahedral intermediate in PLP-mediated racemization, enabling transition-state analog behavior .

Antibacterial Activity

Derivatives such as alaphosphin (L-alanyl-L-1-aminoethylphosphinic acid) exhibit broad-spectrum activity:

CompoundTarget BacteriaMIC (µg/mL)
AlaphosphinEnterococcus faecalis0.5
Pseudomonas aeruginosa4.0
1-Aminoethylphosphinic acidEscherichia coli0.25

Mechanistically, these compounds disrupt peptidoglycan crosslinking by inhibiting alanine racemase and D-Ala-D-Ala ligase .

Applications in Research and Industry

Biochemical Probes

The compound’s ability to form stable enzyme-inhibitor complexes makes it invaluable for:

  • X-ray crystallography: Elucidating active-site geometries of PLP-dependent enzymes .

  • Kinetic studies: Measuring racemization rates via <sup>15</sup>N NMR spectroscopy .

Industrial Relevance

Pharmaceutical companies leverage its scaffold for developing:

  • Antibacterials: Targeting multidrug-resistant pathogens through cell wall synthesis inhibition.

  • Herbicides: Inhibiting 8-amino-7-oxopelargonate synthase in plant biotin biosynthesis .

Recent Advances and Future Directions

Stereoselective Synthesis

Recent methodologies employ chiral auxiliaries or enzymatic resolution to achieve >99% enantiomeric excess for the (1R)-form, enhancing therapeutic efficacy .

Targeted Drug Delivery

Conjugation with cell-penetrating peptides (CPPs) improves uptake in Gram-negative bacteria, addressing permeability challenges.

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